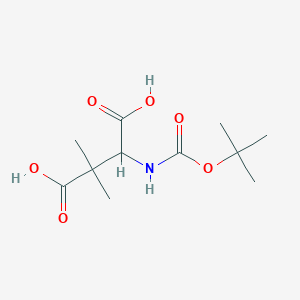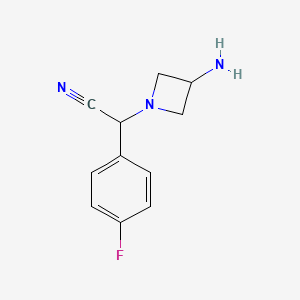![molecular formula C10H16N2O2 B14868062 9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)
9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a spirocyclic framework, which is known for imparting stability and rigidity to the molecule, making it an interesting candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one typically involves the formation of the spirocyclic ring system through a series of cyclization reactions. One common approach is to start with a suitable cyclopropylamine derivative and react it with an appropriate oxirane or epoxide under acidic or basic conditions to form the spirocyclic core. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts like Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
- 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
- 1-oxa-3,8-diazaspiro[4.5]decan-2-one
Uniqueness
9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one stands out due to its cyclopropyl group, which imparts additional rigidity and stability to the molecule. This unique structural feature can enhance its binding affinity to biological targets and improve its pharmacokinetic properties, making it a promising candidate for drug development.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
9-cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C10H16N2O2/c13-9-10(3-4-11-7-10)14-6-5-12(9)8-1-2-8/h8,11H,1-7H2 |
InChIキー |
XNTVJYGVYLEVCY-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CCOC3(C2=O)CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


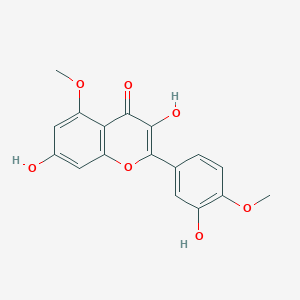
![2-ethyl-10-methyl-3-phenethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14867997.png)
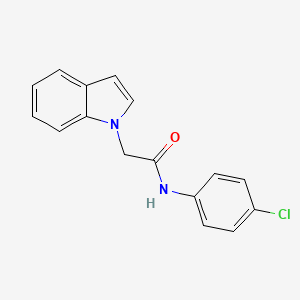
![1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)
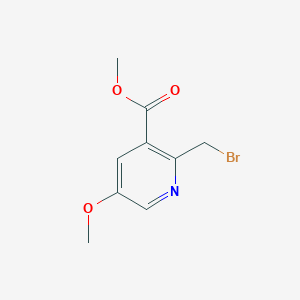
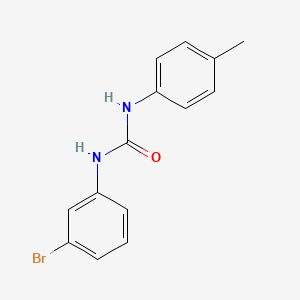

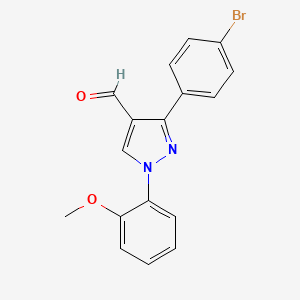


![7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14868035.png)
